2,3-Difluoro-N-methylaniline
Overview
Description
2,3-Difluoro-N-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-N-methylaniline typically involves the introduction of fluorine atoms into the aniline structure. One common method is the electrophilic fluorination of N-methylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it more selective towards electrophilic substitution reactions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce additional substituents on the benzene ring.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amino group.
Major Products Formed:
Electrophilic Substitution: Products may include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products may include methoxy or tert-butoxy derivatives.
Oxidation: Products may include nitroso or nitro derivatives.
Scientific Research Applications
2,3-Difluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-N-methylaniline involves its interaction with various molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The methylated amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2,4-Difluoro-N-methylaniline: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,3-Difluoroaniline: Lacks the methyl group on the amino group.
2,3-Difluorotoluene: Similar fluorination pattern but with a methyl group on the benzene ring instead of an amino group.
Uniqueness: 2,3-Difluoro-N-methylaniline is unique due to the specific positioning of the fluorine atoms and the methylated amino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-difluoro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZSZSNTGKQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302397 | |
Record name | 2,3-Difluoro-N-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470458-54-9 | |
Record name | 2,3-Difluoro-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470458-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-N-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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